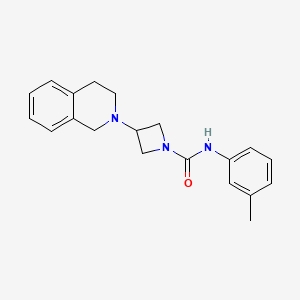
3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(m-tolyl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(m-tolyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C20H23N3O and its molecular weight is 321.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(m-tolyl)azetidine-1-carboxamide is a derivative of 3,4-dihydroisoquinoline and azetidine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Dopamine Receptor Modulation : The compound's structure suggests potential interaction with dopamine receptors, which are crucial in the treatment of neurological disorders such as Parkinson's disease. This interaction may help alleviate symptoms related to dopamine deficiency .
- Phosphodiesterase Inhibition : Similar compounds have demonstrated phosphodiesterase (PDE) inhibitory activity, particularly against PDE4, which plays a significant role in inflammatory responses. Inhibition of PDE4 can lead to increased levels of cyclic AMP (cAMP), promoting anti-inflammatory effects .
Pharmacological Studies
Recent studies have highlighted the following biological activities associated with the compound:
- Neuroprotective Effects : In vitro studies indicated that the compound exhibits neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cell lines. This suggests its potential use in neurodegenerative diseases .
- Anti-inflammatory Properties : The compound has shown significant anti-inflammatory effects in animal models, particularly through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Case Studies
Several case studies have documented the effects of similar compounds in clinical settings:
- Parkinson's Disease : A study involving patients with Parkinson's disease showed that compounds with similar structures improved motor function and reduced dyskinesia when used as adjunct therapy to traditional treatments .
- Asthma Management : In a clinical trial, a PDE4 inhibitor derived from a related structure demonstrated significant improvement in lung function and reduction in exacerbation rates among asthmatic patients .
Comparative Analysis
特性
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-methylphenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-15-5-4-8-18(11-15)21-20(24)23-13-19(14-23)22-10-9-16-6-2-3-7-17(16)12-22/h2-8,11,19H,9-10,12-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIACHUMZNKBLER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CC(C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














